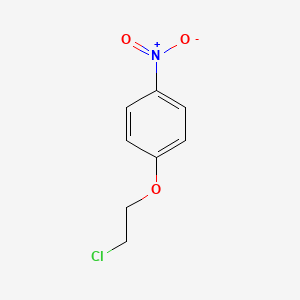

1-(2-Chloroethoxy)-4-nitrobenzene

描述

Significance in Organic Synthesis and Medicinal Chemistry

The significance of 1-(2-Chloroethoxy)-4-nitrobenzene lies in its capacity to act as a versatile precursor in the synthesis of a wide array of organic molecules. The presence of the chloroethyl side chain allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. Simultaneously, the nitro group on the aromatic ring can be readily reduced to an amino group, which can then be further modified, or it can activate the ring for nucleophilic aromatic substitution.

This dual reactivity is highly valuable in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. While specific blockbuster drugs directly derived from this compound are not widely documented, its structural motifs are present in numerous bioactive molecules. For instance, related chloronitrobenzene compounds serve as key intermediates in the production of dyes, pesticides, and important pharmaceuticals, including analgesics and antipsychotics. researchgate.net Furthermore, the broader class of nitroaromatic compounds is integral to the synthesis of many drugs, highlighting the potential of this compound as a scaffold in drug discovery. mdpi.com

The nitro group itself is a crucial pharmacophore in many therapeutic agents, contributing to antimicrobial and anticancer activities. mdpi.com The strategic incorporation of a nitro group can significantly enhance the bioactivity of a molecule. mdpi.com

Historical Context of Related Nitroaromatic and Haloalkoxy Compounds

Nitroaromatic compounds have a long and significant history in industrial chemistry, initially gaining prominence in the 19th century with their use in the synthesis of explosives and synthetic dyes. taylorandfrancis.com Over time, their utility expanded dramatically, and they became fundamental building blocks for a vast range of industrial chemicals, including polymers, pesticides, and pharmaceuticals. uky.edu The development of methods to synthesize and manipulate nitroaromatic compounds was a major focus of organic chemistry research throughout the 20th century.

Similarly, haloalkoxy aromatic compounds, which feature a halogenated alkyl ether group attached to an aromatic ring, have emerged as important intermediates in organic synthesis. The presence of the halogen provides a reactive handle for further chemical modifications, while the alkoxy linker can influence the electronic properties and solubility of the molecule. The combination of these features in compounds like this compound represents a convergence of these two important classes of chemical building blocks.

Scope and Research Objectives Pertaining to this compound

Research involving this compound and its derivatives is often focused on several key objectives:

Development of Novel Synthetic Methodologies: A primary research goal is to explore and develop new and efficient synthetic routes to create diverse molecular libraries based on the this compound scaffold. This includes investigating various nucleophilic substitution reactions at the chloroethyl group and transformations of the nitro group.

Synthesis of Bioactive Molecules: A significant area of research is the use of this compound as a starting material for the synthesis of new compounds with potential therapeutic applications. For example, studies have investigated the enzymatic reduction of 4-nitrobenzene derivatives by enzymes like chloramphenicol (B1208) nitroreductase. uky.edu The synthesis and testing of a variety of derivatives, including those with ether, ester, and thioether substituents, aim to understand how different functional groups impact the interaction with such enzymes. uky.edu This line of inquiry is crucial for overcoming antibiotic resistance mechanisms and for the chemoenzymatic synthesis of valuable compounds.

Exploration in Materials Science: The structural features of this compound also make it a candidate for research in materials science. The aromatic and polar nitro group can contribute to specific packing arrangements in the solid state, and the reactive chloroethoxy group allows for its incorporation into larger polymeric structures.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFOPGCTNULTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377513 | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-72-0 | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Chloroethoxy 4 Nitrobenzene

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-(2-Chloroethoxy)-4-nitrobenzene are centered around two well-established reaction types: etherification based on Williamson's principles and nucleophilic aromatic substitution.

Etherification Reactions via Williamson Synthesis Principles

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon center bearing a suitable leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

In the context of this compound synthesis, this approach involves the reaction of a p-nitrophenoxide ion with an appropriate haloethane derivative. A common and effective strategy is the reaction between 4-nitrophenol (B140041) and 1-bromo-2-chloroethane (B52838). The phenolic proton of 4-nitrophenol is first abstracted by a base, such as potassium carbonate, to generate the more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. Bromine is a better leaving group than chlorine, ensuring the desired regioselectivity of the attack.

A specific reported synthesis involves refluxing 4-nitrophenol and potassium carbonate in acetonitrile (B52724), followed by the dropwise addition of 1-bromo-2-chloroethane. This procedure, conducted at 80°C overnight, yields the target compound in high yield.

Table 1: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Nitrophenol | 1-Bromo-2-chloroethane | Potassium Carbonate | Acetonitrile | 80°C (Reflux) | 84% |

Nucleophilic Aromatic Substitution Routes from Activated Benzene (B151609) Derivatives

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway to aryl ethers, particularly when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.org The nitro group (-NO₂) is a powerful activating group, especially when positioned ortho or para to a leaving group (such as a halogen). openstax.org This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgopenstax.org

For the synthesis of this compound, a suitable starting material would be 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160). The reaction would involve a nucleophilic attack by the alkoxide of 2-chloroethanol (B45725) (2-chloroethoxide) on the carbon atom bearing the halogen. The presence of the para-nitro group delocalizes the negative charge of the intermediate through resonance, facilitating the displacement of the halide leaving group. masterorganicchemistry.comvedantu.com

The reaction proceeds in two main steps:

Addition of the Nucleophile: The 2-chloroethoxide attacks the ipso-carbon (the carbon bonded to the leaving group) of the activated aryl halide, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻), resulting in the final ether product.

Fluorine is often the best leaving group in SNAr reactions, so 1-fluoro-4-nitrobenzene would be expected to be more reactive than its chloro-analogue. The reaction is typically carried out in a polar aprotic solvent with a suitable base to generate the alkoxide from 2-chloroethanol.

Table 2: Hypothetical SNAr Synthesis of this compound

| Aryl Halide Substrate | Nucleophile Source | Base | Solvent | Expected Product |

|---|---|---|---|---|

| 1-Chloro-4-nitrobenzene | 2-Chloroethanol | NaH, K₂CO₃, or other | DMF, DMSO | This compound |

| 1-Fluoro-4-nitrobenzene | 2-Chloroethanol | NaH, K₂CO₃, or other | DMF, DMSO | This compound |

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. For the synthesis of aryl ethers, palladium- and copper-catalyzed reactions are prominent.

Palladium-Catalyzed Chloroethoxylation Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, have revolutionized the formation of carbon-heteroatom bonds. These reactions allow for the coupling of aryl halides or triflates with alcohols. magtech.com.cn A plausible, though not explicitly documented, strategy for this compound could involve the palladium-catalyzed coupling of an aryl halide like 1-bromo-4-nitrobenzene (B128438) or 1-chloro-4-nitrobenzene with 2-chloroethanol.

The catalytic cycle for such a reaction generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base facilitates the formation of a palladium alkoxide complex (Ar-Pd-OR).

Reductive Elimination: The desired aryl ether (Ar-OR) is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., BrettPhos) or ferrocene-based ligands, are often required to promote the reductive elimination step and prevent side reactions. magtech.com.cn

Other Metal-Catalyzed Transformations for Analogous Structures

Copper-catalyzed methods, particularly the Ullmann condensation, represent a classical and still relevant approach to forming C-O bonds. wikipedia.org The traditional Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have made the reaction much milder and more versatile. mdpi.comnih.gov

The synthesis of this compound via an Ullmann-type reaction could involve coupling 4-nitrophenol with 1-bromo-2-chloroethane or coupling 1-chloro-4-nitrobenzene with 2-chloroethanol, catalyzed by a copper(I) or copper(II) source. The reaction is typically promoted by a base like K₃PO₄ or Cs₂CO₃ and often requires a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, to facilitate the catalytic cycle. nih.gov The reaction is believed to proceed via a Cu(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. wikipedia.org

Iron-catalyzed cross-coupling has also emerged as a cost-effective and environmentally benign alternative for forming various chemical bonds, although its application in C-O etherification is less common than that of palladium and copper. nih.govnih.gov

Mechanistic Investigations of Synthesis Pathways

The mechanisms underpinning these synthetic routes are well-studied.

Williamson Synthesis: As an SN2 reaction, its mechanism is concerted. The nucleophilic phenoxide performs a backside attack on the primary carbon of the alkyl halide, leading to an inversion of stereochemistry at that carbon (though this is not observable for the synthesis of this compound). wikipedia.org Detailed kinetic and computational studies have explored the influence of factors like solvent and base on the reaction rates and selectivity (O- vs. C-alkylation), confirming the impact of the reaction environment on the transition state energetics. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-step addition-elimination process. The key is the formation of the resonance-stabilized Meisenheimer complex. The strong electron-withdrawing effect of the para-nitro group is essential for stabilizing the negative charge on the aromatic ring, thereby lowering the activation energy for both the addition and the subsequent elimination steps. openstax.org Computational studies have investigated the structure of the Meisenheimer intermediate and the transition states, confirming that the rate is enhanced by electron-withdrawing groups at the ortho and para positions. nih.gov

Catalytic Mechanisms: The mechanisms of palladium- and copper-catalyzed etherifications are complex and the subject of ongoing research. For palladium, the generally accepted mechanism is the oxidative addition/reductive elimination cycle described earlier. nih.gov For the Ullmann reaction, the precise mechanism can vary, but it is thought to involve Cu(I)/Cu(III) or related catalytic cycles, where the copper catalyst facilitates the coupling between the phenoxide and the aryl halide. organic-chemistry.org

Reaction Kinetics and Transition State Analysis

The synthesis of this compound from 4-nitrophenol and 1-bromo-2-chloroethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the weakly acidic 4-nitrophenol by a base, typically a carbonate, to form the more nucleophilic 4-nitrophenoxide ion. This is followed by the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of 1-bromo-2-chloroethane, leading to the formation of the desired ether and a bromide salt as a byproduct.

While specific kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively reported in publicly available literature, the kinetics of Williamson ether syntheses are well-understood in a general sense. The rate of reaction is typically first order with respect to both the concentration of the phenoxide ion and the alkyl halide.

Table 1: General Kinetic Parameters for Williamson Ether Synthesis

| Parameter | Description | Typical Value/Observation |

| Reaction Order | The power to which the concentration of a reactant is raised in the rate equation. | First order in both alkoxide and alkyl halide. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Highly dependent on temperature, solvent, and the nature of the reactants. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Influenced by the steric hindrance of reactants and the stability of the transition state. |

The transition state of this SN2 reaction involves a pentacoordinate carbon atom where the nucleophilic oxygen of the 4-nitrophenoxide is forming a new bond, and the bromine atom is simultaneously breaking its bond. The geometry of this transition state is trigonal bipyramidal. Computational analysis, though not specifically found for this exact reaction, would typically be employed to calculate the energy of this transition state, providing insight into the reaction's activation energy and how it is influenced by different solvents and substituents. The presence of the electron-withdrawing nitro group on the phenoxide enhances its nucleophilicity, which can influence the reaction rate.

Role of Solvents and Reagents in Synthetic Efficiency and Selectivity

The choice of solvent and base plays a critical role in the efficiency and selectivity of the synthesis of this compound.

Solvents: Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity. numberanalytics.com A common solvent used for the synthesis of this compound is acetonitrile. chemicalbook.com The use of protic solvents, such as alcohols, can lead to decreased reaction rates due to the solvation of the phenoxide ion through hydrogen bonding, which reduces its nucleophilicity.

Table 2: Effect of Solvents on Williamson Ether Synthesis

| Solvent Type | Examples | Effect on Reaction Rate | Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Solvates the cation, leaving the anion nucleophile more reactive. numberanalytics.com |

| Polar Protic | Water, Ethanol (B145695), Methanol (B129727) | Low | Solvates the anion through hydrogen bonding, reducing its nucleophilicity. |

| Nonpolar | Toluene, Hexane | Very Low | Poor solubility of the ionic reactants. |

Reagents: The choice of base is crucial for the initial deprotonation of 4-nitrophenol. A base that is strong enough to deprotonate the phenol (B47542) but not so strong as to cause side reactions is ideal. Potassium carbonate (K₂CO₃) is a commonly used mild base for this purpose. chemicalbook.com Stronger bases like sodium hydride (NaH) could also be used but may lead to increased side reactions.

The choice of the alkylating agent is also important. While 1-bromo-2-chloroethane is commonly used, other dihalogenated ethanes could potentially be employed. The reactivity of the leaving group (Br > Cl) will influence the reaction rate.

Phase-transfer catalysis (PTC) is a technique that can significantly enhance the reaction rate and efficiency, especially in liquid-liquid or solid-liquid systems. researchgate.netbiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. princeton.edu This can allow for the use of less expensive and less hazardous solvents like water and can often be performed at lower temperatures. youtube.com

Optimization of Reaction Conditions and Process Scalability

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact, particularly for industrial-scale production.

Key parameters for optimization include:

Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. A common protocol specifies refluxing at 80°C in acetonitrile. chemicalbook.com However, excessively high temperatures can lead to side reactions, such as elimination or decomposition.

Reaction Time: The reaction is often run overnight to ensure completion. chemicalbook.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. Using an excess of the alkylating agent (e.g., 3 equivalents of 1-bromo-2-chloroethane to 1 equivalent of 4-nitrophenol) is a common strategy to drive the reaction to completion. chemicalbook.com

For process scalability, several factors must be considered:

Heat Transfer: The exothermic nature of the reaction needs to be managed in large-scale reactors to prevent thermal runaways.

Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants, especially in heterogeneous systems (e.g., solid-liquid).

Work-up and Purification: The work-up procedure, which typically involves extraction and washing, needs to be optimized for large volumes. chemicalbook.com The final product may be purified by recrystallization.

Waste Management: The disposal of byproducts and solvents must be handled in an environmentally responsible and cost-effective manner. The use of greener solvents and catalytic systems is a key consideration in modern process chemistry. orgchemres.org

Table 3: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactants | 4-Nitrophenol, 1-Bromo-2-chloroethane | Readily available starting materials. |

| Base | Potassium Carbonate | Mild and effective base for deprotonation. chemicalbook.com |

| Solvent | Acetonitrile | Polar aprotic solvent that enhances nucleophilicity. chemicalbook.com |

| Temperature | 80°C (Reflux) | Increases reaction rate without significant side reactions. chemicalbook.com |

| Stoichiometry | Excess 1-bromo-2-chloroethane | Drives the reaction towards the product. chemicalbook.com |

| Catalyst (Optional) | Phase-Transfer Catalyst | Can improve reaction rate and allow for milder conditions. researchgate.netbiomedres.us |

By carefully controlling these parameters, the synthesis of this compound can be efficiently scaled up to meet industrial demands.

Chemical Reactivity and Reaction Mechanisms of 1 2 Chloroethoxy 4 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the entire molecule. Its chemical transformations are central to the synthetic utility of 1-(2-chloroethoxy)-4-nitrobenzene.

Reduction Reactions and Mechanistic Pathways

The reduction of the nitro group is a common and versatile reaction, offering a gateway to a variety of functional groups. The most prevalent transformation is the reduction to a primary amine, which can be achieved through several methods. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for this conversion. prepchem.com Alternatively, metal-based reductions in acidic media, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are widely employed. google.com For instance, the reduction of the related compound 1-chloro-4-nitrobenzene (B41953) has been successfully carried out using sodium borohydride (B1222165) in the presence of a cobalt(II)-treated clinoptilolite catalyst. researchgate.net

The reduction of nitroarenes to anilines proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine.

It is also possible to selectively stop the reduction at the hydroxylamine stage using specific reagents and conditions, such as zinc metal in the presence of ammonium (B1175870) chloride. prepchem.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Condition | Product | Selectivity |

| H₂/Pd/C, H₂/Raney Ni | Amine | High |

| Fe/HCl, Sn/HCl, Zn/HCl | Amine | Good |

| Sodium Borohydride/Co(II) catalyst | Amine | High |

| Zinc/Ammonium Chloride | Hydroxylamine | Good |

| Lithium Aluminum Hydride (LiAlH₄) | Azo Compound | High |

This table provides a summary of common reagents used for the reduction of aromatic nitro compounds and their typical products.

It is important to note that the choice of reducing agent is critical, as some reagents can also affect other functional groups. For example, while catalytic hydrogenation with Raney nickel is effective for nitro group reduction, it is often chosen over Pd/C when trying to avoid the dehalogenation of aromatic halides. prepchem.com Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the synthesis of anilines from nitroaromatics as they tend to produce azo compounds. prepchem.com

Electron-Withdrawing Effects on the Aromatic System

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. tandfonline.com This property arises from both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro group delocalizes electron density from the benzene (B151609) ring. researchgate.net

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring. Firstly, it deactivates the ring towards electrophilic aromatic substitution reactions. The reduced electron density in the ring makes it less susceptible to attack by electrophiles. When substitution does occur, the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are more deactivated due to resonance. researchgate.net

Secondly, and of significant importance for the reactivity of this compound, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). sigmaaldrich.comchemgenes.comgoogle.com The nitro group, particularly when positioned para to a leaving group (in this case, the chloroethoxy group is attached to the carbon that would be attacked if it were a leaving group, but the principle applies to activating the ring for attack), can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. sigmaaldrich.com This stabilization lowers the activation energy for the reaction, making substitution more favorable.

Reactivity of the Chloroethoxy Moiety

The chloroethoxy group provides a second key site of reactivity in the molecule, primarily through nucleophilic substitution at the alkyl halide.

Nucleophilic Substitution Reactions at the Alkyl Halide

The chlorine atom on the ethyl side chain is susceptible to displacement by a variety of nucleophiles in a typical Sₙ2 reaction. This allows for the introduction of a wide range of functional groups at this position. For example, the reaction of 2-[4-nitrophenoxy]ethyl chloride with N-methyl-4-nitrophenethylamine in the presence of potassium carbonate and sodium iodide leads to the formation of the corresponding N-substituted amine. prepchem.com This demonstrates that amines can act as effective nucleophiles to displace the chloride.

The general scheme for this reaction is as follows:

O₂N-C₆H₄-O-CH₂CH₂-Cl + Nu⁻ → O₂N-C₆H₄-O-CH₂CH₂-Nu + Cl⁻

Where Nu⁻ represents a nucleophile. A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to generate a diverse array of derivatives. For instance, reaction with morpholine (B109124) would be expected to yield 4-(2-(4-nitrophenoxy)ethyl)morpholine.

Intermolecular and Intramolecular Reactivity Profiles

The chloroethoxy group provides a handle for introducing a range of substituents via intermolecular nucleophilic substitution at the alkyl chloride. This allows for the synthesis of a diverse library of compounds with varied properties.

The interplay between these two reactive centers is most evident in the potential for intramolecular reactions. By first reducing the nitro group to an amine, the molecule is primed for intramolecular cyclization to form heterocyclic systems such as morpholines. This sequential intermolecular reduction followed by intramolecular substitution highlights the synthetic versatility of this compound as a building block in organic synthesis. The specific reaction pathway—intermolecular substitution or intramolecular cyclization—can be controlled by the choice of reagents and reaction conditions, as well as the timing of the reduction of the nitro group.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic properties of its substituents and the nature of the attacking reagents. The interplay between the electron-withdrawing nitro group and the electron-donating, yet also inductively withdrawing, chloroethoxy group governs the outcomes of complex chemical transformations.

Regioselectivity in Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents on the benzene ring determine the position of the incoming electrophile. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. youtube.comyoutube.com Conversely, the alkoxy group (-OR) of the chloroethoxy substituent is an activating group and an ortho-, para-director due to the resonance donation of its lone pair electrons to the ring, which outweighs its inductive electron-withdrawing effect. youtube.comorganicchemistrytutor.com

When both groups are present, as in this compound, their directing effects are in opposition. The more strongly activating group generally dictates the position of substitution. However, in this case, the powerful deactivating nature of the nitro group significantly reduces the ring's reactivity towards electrophiles. Should an electrophilic substitution occur, the incoming group would preferentially be directed to the positions ortho to the activating chloroethoxy group (C2 and C6), which are also meta to the deactivating nitro group.

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group plays a crucial role in activating the ring towards nucleophilic attack. Electron-withdrawing groups, especially those positioned ortho or para to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. chegg.comstackexchange.com In the case of a hypothetical substitution of a group on the ring, the nitro group would strongly favor nucleophilic attack at the ortho and para positions. For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, the ethoxide preferentially substitutes the chlorine atom that is para to the nitro group. chegg.comstackexchange.com

| Substituent | Effect on Ring Reactivity (EAS) | Directing Effect (EAS) | Effect on Ring Reactivity (SNAr) | Directing Effect (SNAr) |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating | Ortho, Para |

| -OCH₂CH₂Cl (2-Chloroethoxy) | Activating | Ortho, Para | Deactivating | Meta |

Stereoselectivity in Complex Transformations:

Detailed research findings on the stereoselectivity of complex chemical transformations specifically involving this compound are not extensively documented in the reviewed literature. However, the potential for stereocontrol exists in reactions involving the chiral center that can be generated at the chloroethoxy side chain.

For instance, a nucleophilic substitution at the carbon atom bearing the chlorine could proceed via an S(_N)2 mechanism, which would lead to an inversion of stereochemistry if the starting material were chiral. The synthesis of chiral molecules from achiral starting materials like this compound would necessitate the use of chiral reagents or catalysts to induce enantioselectivity or diastereoselectivity.

Applications of 1 2 Chloroethoxy 4 Nitrobenzene in Advanced Organic Synthesis

Role as a Key Intermediate in Fine Chemical Production

1-(2-Chloroethoxy)-4-nitrobenzene is a valuable precursor in the synthesis of various organic fine chemicals. The presence of the nitro group activates the benzene (B151609) ring, facilitating nucleophilic aromatic substitution of the chloroethoxy moiety, while the terminal chloro group on the ethoxy chain provides a reactive site for further chemical modifications. This dual reactivity makes it an important building block for more complex molecules.

Although specific, large-scale fine chemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of chloronitrobenzenes, to which it belongs, are well-established intermediates. For instance, related compounds like 2,4-dichloro-1-nitrobenzene are utilized in the manufacturing of pigments, pesticides, and pharmaceutical drugs. gezondheidsraad.nl This suggests a potential role for this compound in similar applications, where the ethoxy linker can be exploited to introduce specific functionalities.

Derivatization Strategies for Novel Compound Design

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the design and synthesis of a wide range of novel compounds. The reactivity of the terminal chlorine atom in the ethoxy group is a key feature exploited in these strategies.

One prominent derivatization strategy involves the nucleophilic substitution of the chlorine atom. For example, reaction with amines can lead to the formation of N-substituted phenoxyethylamines. A similar strategy has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com This highlights a pathway where the chloroethoxy group of this compound can be readily converted to an aminoethoxy group, which can then be further functionalized, for instance, by acylation to form amides.

Another approach involves the reaction with other nucleophiles, such as alcohols or thiols, to introduce different functional groups at the terminus of the ethoxy chain, thereby creating a diverse library of derivatives with varied physicochemical properties.

Utilization in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a valuable starting material for the construction of various heterocyclic systems, particularly those containing oxygen and nitrogen atoms.

A significant application lies in the synthesis of 1,4-benzoxazines. While direct synthesis from this compound is not explicitly detailed, a plausible synthetic route can be inferred from related methodologies. For instance, the synthesis of novel 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through the reaction of activated aziridines with 2-halophenols. nih.gov A strategy involving the initial reduction of the nitro group in this compound to an amine, followed by intramolecular cyclization via nucleophilic attack of the resulting amino group on the carbon bearing the chlorine atom, would provide a direct route to a substituted benzoxazine (B1645224) ring system. This intramolecular cyclization is a common strategy for forming heterocyclic rings.

Application in the Construction of Biologically Active Molecules

The structural motifs present in this compound are found in numerous biologically active molecules. Consequently, this compound is an attractive starting material for the synthesis of potential therapeutic agents.

Precursors for Pharmacologically Relevant Compounds

The phenoxyethyl moiety is a common feature in many pharmacologically active compounds. A notable class of such compounds are the phenylethanolamine derivatives, which are known to have applications in the treatment of respiratory diseases. google.com Many of these compounds feature an ether linkage to a substituted phenyl ring. The -(2-chloroethoxy) group of this compound provides a reactive handle to introduce the necessary side chains to build these complex molecules. For example, the chloro group can be displaced by an appropriate amine to introduce the ethanolamine (B43304) side chain. Subsequent reduction of the nitro group to an amine and further modifications can lead to the final pharmacologically active phenylethanolamine derivatives.

Development of Novel Chemical Entities with Targeted Functions

The nitroaromatic scaffold of this compound is a key component in the design of novel chemical entities with specific biological targets. The nitro group can act as a hydrogen bond acceptor and its presence can influence the electronic properties of the molecule, which is crucial for molecular recognition and biological activity.

For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a molecule with a similar nitroaromatic core, has been reported. mdpi.com This compound is of interest due to its structural similarity to potent neurokinin-2 antagonists. This suggests that derivatives of this compound, where the chloroethoxy group is modified to incorporate different functionalities, could be explored for their potential as novel therapeutic agents targeting a variety of biological pathways. The ability to readily derivatize this starting material makes it a valuable tool in medicinal chemistry for the generation of compound libraries for high-throughput screening and the development of new drugs.

Spectroscopic Characterization of 1 2 Chloroethoxy 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 1-(2-Chloroethoxy)-4-nitrobenzene, ¹H NMR and ¹³C NMR are fundamental for confirming its constitution.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the ethoxy group (H-2 and H-6).

The ethoxy side chain protons will appear as two triplets. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) will be deshielded and appear at a lower field than the methylene protons adjacent to the chlorine atom (-CH₂-Cl). The coupling between these two non-equivalent methylene groups will result in a triplet for each signal, assuming a typical three-bond coupling constant (³JHH).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3, H-5 | ~8.2 | Doublet |

| H-2, H-6 | ~7.0 | Doublet |

| -O-CH₂- | ~4.3 | Triplet |

Note: These are predicted values based on the analysis of similar substituted nitrobenzene (B124822) compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, only four signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C-4) will be significantly downfield due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom attached to the ether oxygen (C-1) will also be downfield but to a lesser extent. The aliphatic carbons of the chloroethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~163 |

| C-2, C-6 | ~115 |

| C-3, C-5 | ~126 |

| C-4 | ~142 |

| -O-CH₂- | ~69 |

Note: These are predicted values based on the analysis of related nitroaromatic compounds.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent methylene protons of the chloroethoxy group, showing a cross-peak between the signals at approximately 4.3 ppm and 3.9 ppm. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for instance, confirming that the proton signal at ~7.0 ppm corresponds to the carbons at ~115 ppm (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This technique would be crucial in confirming the connectivity of the entire molecule. For example, correlations would be expected between the -O-CH₂- protons and the C-1 aromatic carbon, as well as the -CH₂-Cl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, providing information about the molecular weight and elemental composition.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of this compound is 201.61 g/mol researchgate.net, the expected m/z values would be approximately 202.62 for [M+H]⁺, 224.60 for [M+Na]⁺, and 240.59 for [M+K]⁺. The presence of chlorine would also give a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes youtube.com.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, fragmentation patterns provide a fingerprint of a molecule's structure. The fragmentation of this compound would be influenced by the nitroaromatic ring and the chloroethoxy side chain wikipedia.org.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂) and the loss of nitric oxide (-NO) nih.gov. For the chloroethoxy side chain, cleavage of the C-C and C-O bonds is expected.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Plausible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 155 | [M - NO₂]⁺ | NO₂ |

| 139 | [M - C₂H₄Cl]⁺ | C₂H₄Cl |

| 123 | [M - C₂H₄Cl - O]⁺ | C₂H₄Cl, O |

| 109 | [p-nitrophenoxy]⁻ (in negative mode) | C₂H₄Cl |

| 93 | [phenol]⁺ fragment | C₂H₄Cl, NO₂ |

The fragmentation process is a complex series of reactions, and the observed spectrum is a composite of the various fragmentation pathways chemguide.co.uk. The relative abundance of the fragment ions depends on their stability. Analysis of these fragments allows for the detailed structural confirmation of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the nitro group (-NO₂), the ether linkage (C-O-C), the aromatic ring (C=C), and the alkyl halide (C-Cl).

A detailed analysis of the vibrational frequencies for the principal functional groups can be inferred from the spectra of analogous compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Nitro Group (NO₂) Asymmetric Stretch | 1500 - 1570 | Strong intensity band characteristic of the N=O double bond stretching. |

| Nitro Group (NO₂) Symmetric Stretch | 1300 - 1370 | Moderate to strong intensity band. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity, indicative of the benzene ring. |

| Aryl Ether (Ar-O-C) Asymmetric Stretch | 1200 - 1275 | Strong, characteristic absorption. |

| Aryl Ether (Ar-O-C) Symmetric Stretch | 1020 - 1075 | Moderate intensity band. |

| C-Cl Stretch | 600 - 800 | Variable intensity, dependent on the molecular environment. |

| C-H Aromatic Stretch | 3000 - 3100 | Weak to moderate intensity bands. |

| C-H Aliphatic Stretch | 2850 - 3000 | Moderate intensity bands from the ethoxy group. |

This table is generated based on established IR correlation charts and data from analogous compounds.

The presence of the strong electron-withdrawing nitro group significantly influences the electronic distribution within the benzene ring and can cause shifts in the characteristic absorption frequencies of the ring's C=C bonds. Similarly, the chloroethoxy group introduces vibrations associated with the C-O-C ether linkage and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the presence of the nitrobenzene chromophore. A chromophore is the part of a molecule responsible for its color. In this case, the nitro group attached to the benzene ring acts as a powerful chromophore.

The electronic spectrum is expected to show strong absorption bands arising from π → π* transitions within the aromatic system. The nitro group, with its lone pairs of electrons and π-bonds, also contributes to n → π* transitions, although these are typically weaker.

For p-nitrobenzyl chloride, a related compound, the UV-Vis spectrum in ethanol (B145695) exhibits an absorption maximum (λ_max) around 268 nm. nist.gov Similarly, 1-chloro-4-nitrobenzene (B41953) shows potential for photolysis due to its absorption of UV light at wavelengths greater than 290 nm. nih.gov For this compound, the electronic transitions are expected in a similar region, likely influenced by the auxochromic effect of the ether oxygen's lone pairs, which can interact with the π-system of the benzene ring.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 300 | Nitrobenzene moiety |

| n → π | 300 - 350 | Nitro group |

This table presents expected values based on the analysis of related nitroaromatic compounds.

The position and intensity of these absorption bands are sensitive to the solvent polarity, reflecting changes in the energy levels of the electronic states.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 1-chloro-2-methyl-4-nitrobenzene, provides significant insights into the likely solid-state conformation and packing. nist.gov

Molecular Conformation and Crystal Packing

The study of 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar molecular structure. nist.gov The nitro group is only slightly twisted out of the plane of the benzene ring. nist.gov It is highly probable that this compound would adopt a similar planar conformation to maximize π-orbital overlap and conjugation.

The crystal packing of 1-chloro-2-methyl-4-nitrobenzene is characterized by a layered structure where molecules are stacked along one of the crystal axes. nist.gov This efficient packing is driven by a combination of intermolecular forces.

| Crystallographic Data for 1-chloro-2-methyl-4-nitrobenzene | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

| Data from Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 139-143. nist.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by a network of weak intermolecular interactions. nist.gov These include C-H···O hydrogen bonds, where hydrogen atoms from the methyl group and the aromatic ring interact with the oxygen atoms of the nitro group on adjacent molecules. nist.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For nitroaromatic compounds like 1-(2-Chloroethoxy)-4-nitrobenzene, both gas and liquid chromatography are extensively utilized.

Gas Chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, GC is frequently employed to determine its purity, with standards often requiring a purity of greater than 98.0%. tcichemicals.com High-Resolution Gas Chromatography (HRGC), which uses narrow-bore capillary columns, offers superior separation efficiency and sensitivity compared to conventional GC. cdc.gov

The United States Environmental Protection Agency (EPA) has established methods, such as Method 8091, for the analysis of nitroaromatics and cyclic ketones, which are applicable to related compounds. epa.gov These methods provide gas chromatographic conditions for detecting parts-per-billion (ppb) concentrations in water and soil. epa.gov Various detectors can be paired with GC for analyzing nitro-compounds, including the Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), Flame Ionization Detector (FID), Thermal Energy Analyzer (TEA), and Mass Spectrometry (MS). cdc.gov The ECD is particularly sensitive to halogenated compounds, making it suitable for analyzing chlorinated substances like this compound. cdc.govepa.gov

Table 1: Representative GC Analytical Conditions for Nitroaromatic Compounds

| Parameter | Condition | Source |

| Technique | Gas Chromatography (GC) | tcichemicals.comavantorsciences.com |

| Column Type | Wide-bore or High-Resolution Capillary | cdc.govepa.gov |

| Detectors | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | cdc.govepa.gov |

| Application | Purity assessment, Detection of nitroaromatics in environmental samples | tcichemicals.comepa.gov |

| Sensitivity | Low parts-per-billion (ppb) range | cdc.govepa.gov |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally unstable compounds. Both HPLC and GC can be used to separate nitrobenzene (B124822) compounds in aqueous samples. cdc.gov For compounds structurally similar to this compound, such as 1-Chloro-4-nitrobenzene (B41953), reverse-phase (RP) HPLC methods are common. sielc.com

These methods typically employ a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added to improve peak shape and resolution. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). sielc.comsielc.com Ultraviolet (UV) detection is the most common mode of detection for HPLC analysis of these compounds. cdc.gov

Table 2: Typical HPLC Method Parameters for Related Chloro-Nitroaromatic Compounds

| Parameter | Condition | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid | sielc.comsielc.com |

| Detector | UV Detector | cdc.gov |

| Application | Separation and analysis of chloro-nitroaromatic compounds | sielc.comsielc.com |

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) provides detailed structural information and high sensitivity, making it a powerful tool for unequivocal identification and quantification when coupled with chromatographic systems.

GC-MS combines the separation capabilities of GC with the detection power of MS. This hyphenated technique is invaluable for identifying and quantifying trace levels of organic pollutants. A method based on dispersive liquid-liquid microextraction (DLLME) followed by GC-MS has been developed for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples. researchgate.net This approach demonstrated excellent linearity over a concentration range of 0.5 µg/L to 500.0 µg/L and achieved high pre-concentration factors, making it suitable for environmental monitoring. researchgate.net

The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, providing a higher degree of certainty in identification than conventional GC detectors. researchgate.net

Table 3: Research Findings for GC-MS Analysis of Nitrochlorobenzenes in Water

| Parameter | Finding | Source |

| Method | Dispersive Liquid-Liquid Microextraction (DLLME) with GC-MS | researchgate.net |

| Analytes | Eight nitrobenzenes and four nitrochlorobenzenes | researchgate.net |

| Linear Range | 0.5 µg/L – 500.0 µg/L | researchgate.net |

| Correlation Coefficients (R²) | 0.9915 to 1.0000 | researchgate.net |

| Pre-concentration Factor | 243 to 525 | researchgate.net |

| Relative Standard Deviation (RSD) | 4.9% to 8.2% | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique ideal for analyzing polar compounds that are not amenable to GC. researchgate.net The advantage of LC over GC is its ability to handle polar degradation products and metabolites directly from complex matrices. researchgate.net Atmospheric pressure chemical ionization (APCI) is an effective ionization source for analyzing nitrophenols and related compounds via LC-MS/MS. shimadzu.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. scispace.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and sensitivity, allowing for the detection of compounds at very low levels. shimadzu.com For instance, a sensitive UPLC-MS method using APCI in negative ion mode was developed for a related compound, 1-chloro-2-nitrobenzene (B146284), achieving a limit of quantification (LOQ) of 50.0 ppb. researchgate.net Similarly, an LC/MS/MS method for nitrophenols reported limits of detection (LODs) as low as 0.02 µg/L. shimadzu.com

Table 4: Performance Data for LC-MS/MS Analysis of Related Nitro-Compounds

| Parameter | Finding | Source |

| Technique | UPLC-MS, LC/MS/MS | shimadzu.comresearchgate.net |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) - Negative Ion | shimadzu.comresearchgate.net |

| Linearity (R²) | >0.99 | researchgate.net |

| Limit of Detection (LOD) | 20.0 ppb (1-chloro-2-nitrobenzene); 0.02 µg/L (Nitrophenols) | shimadzu.comresearchgate.net |

| Limit of Quantification (LOQ) | 50.0 ppb (1-chloro-2-nitrobenzene) | researchgate.net |

| Accuracy | 85–105% | researchgate.net |

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that increases sensitivity by setting the instrument to detect only a limited number of specific m/z values corresponding to the target analyte(s). researchgate.net Instead of scanning the entire mass range, the mass spectrometer focuses only on the ions of interest, which allows for longer dwell times on each ion and results in a significantly improved signal-to-noise ratio. This makes SIM an ideal technique for trace-level quantification when the identity of the target compound is already known. In the analysis of related compounds, limits of detection using SIM were reported to be below 5 pg/µl, demonstrating the exceptional sensitivity of this technique. researchgate.net

Sample Preparation and Extraction Protocols for Complex Matrices

The initial and one of the most critical stages in the analysis of this compound from complex sample matrices, such as industrial wastewater or soil, is the efficient extraction and clean-up of the analyte. The choice of the extraction method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired level of sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of organic compounds from aqueous samples. For nitroaromatic compounds, which includes this compound, reversed-phase SPE cartridges are commonly employed. The selection of the sorbent material is critical for achieving high recovery rates.

Typical SPE Procedure for Nitroaromatic Compounds:

A common approach involves the use of a C18 or a polymeric sorbent. The general steps are as follows:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.

Loading: The aqueous sample, with its pH adjusted if necessary, is passed through the cartridge. The non-polar to moderately polar nitroaromatic compounds adsorb onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any interfering polar impurities.

Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.

Research on other nitroaromatic compounds, such as those in U.S. EPA Method 8330A, suggests that SPE is a robust method for their extraction from water. nih.gov For instance, the use of a Porapak RDX sorbent has been documented for the extraction of various nitroaromatics and nitramines from groundwater and surface water. epa.gov An alternative, the Oasis HLB cartridge, is also noted for its effectiveness in extracting a broad range of compounds. epa.gov

Table 1: Exemplary SPE Sorbents for Nitroaromatic Compound Extraction

| Sorbent Type | Target Analytes | Matrix | Reference |

| Porapak RDX | Nitroaromatics, Nitramines | Groundwater, Surface Water | epa.gov |

| Oasis HLB | Nitroaromatics, Nitramines | Water | epa.gov |

| C18 | Nitroaromatics, Nitramines, Nitrate Esters | Water | oup.com |

| PDMS/DVB | Nitroaromatic components | Aqueous samples | nih.gov |

This table presents data for structurally related nitroaromatic compounds as a proxy due to the lack of specific data for this compound.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netyoutube.comresearchgate.netacs.org For a compound like this compound, which is expected to have moderate polarity, a suitable organic solvent is chosen to extract it from an aqueous matrix.

General LLE Protocol:

An appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is added to the aqueous sample in a separatory funnel.

The funnel is shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase. researchgate.net

The layers are allowed to separate, and the organic layer containing the analyte is collected.

The extraction process may be repeated with fresh solvent to improve recovery. The organic extracts are then combined, dried, and concentrated before analysis.

The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase, which can affect the partitioning of ionizable compounds. nih.gov While this compound is not expected to be readily ionizable, pH adjustment can be crucial for removing potential interferences. A salting-out extraction procedure, as described in U.S. EPA Method 8330A, can enhance the extraction of nitroaromatics from water by decreasing their solubility in the aqueous phase. nih.govscirp.org

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comscioninstruments.com SFE offers advantages such as reduced use of organic solvents and faster extraction times. nih.gov

Due to the nonpolar nature of supercritical CO₂, its efficiency for extracting moderately polar compounds like this compound can be limited. technologynetworks.com To overcome this, a polar co-solvent or "modifier," such as methanol or ethanol (B145695), is often added to the supercritical fluid to increase its solvating power. researchgate.net

Conceptual SFE Process for this compound:

The solid or semi-solid sample is placed in an extraction vessel.

Supercritical CO₂, with a percentage of a polar modifier, is passed through the vessel at a controlled temperature and pressure.

The supercritical fluid containing the extracted analyte is then depressurized, causing the analyte to precipitate out and be collected in a trap, which can be a liquid solvent or a solid sorbent.

Studies on the SFE of energetic nitroaromatic compounds from soil have demonstrated that a combination of an SFE program and active trapping, for instance with a porous graphitic carbon (PGC) precolumn, can achieve high selectivity and low detection limits. nih.govtechnologynetworks.com Such an approach could likely be optimized for the extraction of this compound from solid matrices.

Method Validation and Performance Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)

The validation of any analytical method is essential to ensure the reliability and reproducibility of the results. Key performance parameters are evaluated to demonstrate that the method is fit for its intended purpose.

Sensitivity: This is typically defined by the Method Detection Limit (MDL) and the Limit of Quantification (LOQ). For nitroaromatic compounds, analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) can achieve low ng/mL to pg/mL detection limits, depending on the specific compound and instrumentation. nih.govnih.gov

Selectivity: Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample matrix. In chromatographic methods, this is achieved through the separation of compounds on the analytical column. The use of a mass spectrometer as a detector provides high selectivity due to its ability to identify compounds based on their specific mass-to-charge ratio.

Accuracy: Accuracy is a measure of the closeness of the experimental value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. For nitroaromatic compounds, typical recovery rates in validated methods are expected to be within the 80-120% range.

Precision: Precision refers to the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. For trace analysis, RSD values of less than 15% are generally considered acceptable. nih.gov

Table 2: Illustrative Performance Parameters for Analytical Methods for Nitroaromatic Compounds

| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| SPME-HPLC-UV | TNT, Tetryl | 0.35 - 0.54 ng/mL | Not Specified | Not Specified | nih.gov |

| SFE-GC-MS | Energetic Nitroaromatics | Low-nanogram range | Not Specified | < 7 | nih.gov |

| HPLC-ESI-MS-MS | Polar Nitroaromatics | Not Specified | Not Specified | Not Specified | scirp.org |

| GC-ECD | Nitroaromatics, Nitramines | Lower than HPLC for most analytes | > 70 - 90 | Not Specified | oup.com |

| LC/MS | Monoaromatic nitro-compounds | 0.1 - 1.0 µg/L | 90 - 104 | < 4 (repeatability), < 9 (intermediate precision) |

This table provides examples of performance parameters from methods developed for various nitroaromatic compounds, which can serve as a benchmark for a method developed for this compound.

Toxicological Mechanisms and Assessment of 1 2 Chloroethoxy 4 Nitrobenzene

In Vitro Toxicological Studies

Cytotoxicity Mechanisms in Relevant Cell Lines

The liver is a primary site for the metabolism of foreign compounds, and in some instances, these compounds are converted into reactive metabolites that can bind to cellular proteins, leading to cytotoxicity. ku.edu Understanding the precise mechanisms by which chemicals like 1-(2-Chloroethoxy)-4-nitrobenzene induce cytotoxic liver injury is a significant area of research. ku.edu Studies on model hepatotoxic compounds often utilize various cell lines to elucidate these mechanisms. ku.edu For instance, research on similar compounds involves using techniques to identify protein targets of reactive metabolites in liver cells. ku.edu

Mechanistic Pathways of Genotoxicity and Mutagenicity

This compound is suspected of causing genetic defects. sigmaaldrich.com In mammalian cells, it has been shown to induce sister chromatid exchanges and chromosomal aberrations in vitro. ca.gov Furthermore, it causes DNA strand breaks both in vitro and in vivo. ca.gov While it has produced mutations in some Salmonella typhimurium mutagenesis assays, the results have not been universally consistent. ca.gov

In Vivo Toxicological Investigations (excluding dosage)

Systemic Effects and Target Organ Toxicity Mechanisms

Prolonged or repeated exposure to this compound may cause damage to organs. sigmaaldrich.com One of the notable systemic effects is the potential to cause cyanosis. sigmaaldrich.com Animal studies have provided further insight into its target organ toxicity. In mice, administration of the compound in feed has been linked to the development of vascular tumors, specifically hemangiomas or hemangiosarcomas, in both males and females. ca.gov Additionally, hepatocellular tumors were observed in male mice. ca.gov The toxic effects may be partly mediated by its metabolite, 4-chloroaniline (B138754). ca.gov

Carcinogenic Potential and Associated Mechanisms

This compound is suspected of causing cancer and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. sigmaaldrich.com Evidence for its carcinogenicity is supported by the observation of vascular tumors in male and female mice. ca.gov The development of liver tumors in male mice further strengthens this carcinogenic potential. ca.gov A significant aspect of its carcinogenic mechanism is its metabolism to 4-chloroaniline, a known carcinogen. ca.gov This metabolic pathway is a key factor in the carcinogenic effects observed, as 4-chloroaniline itself is known to produce vascular tumors in mice. ca.gov

Metabolomic Profiling in Toxicological Responses

Metabolomics, the comprehensive study of small molecules in biological systems, is a powerful tool for understanding the biochemical pathways and physiological responses to toxicants. scitechnol.com In the context of this compound, metabolomic profiling can help identify biomarkers of exposure and effect, offering insights into its mechanisms of toxicity. scitechnol.com

In both rats and humans, the major metabolic pathways for this compound involve conjugation with glutathione, reduction of the nitro group, and hydroxylation of the benzene (B151609) ring. ca.gov A key metabolite identified in the urine of rats, rabbits, and humans is 4-chloroaniline. ca.gov In humans accidentally exposed to this compound, approximately 30% of the urinary metabolites were identified as 4-chloroaniline or its derivatives. ca.gov Other identified urinary metabolites include 2-chloro-5-nitrophenol, N-acetyl-S-(4-nitrophenyl)-L-cysteine, 2,4-dichloroaniline, 2-amino-5-chlorophenol, 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide, and 4-chloro-oxanilic acid. ca.govca.gov These metabolites indicate that reduction of the nitro group is a significant metabolic pathway in humans. ca.gov

| Metabolite | Metabolic Pathway | Species Detected |

| 4-Chloroaniline | Reduction of nitro group | Rats, Rabbits, Humans |

| 2-Chloro-5-nitrophenol | Hydroxylation of benzene ring | Humans |

| N-acetyl-S-(4-nitrophenyl)-L-cysteine | Glutathione conjugation | Humans |

| 2,4-Dichloroaniline | Further metabolism of 4-chloroaniline | Humans |

| 2-Amino-5-chlorophenol | Metabolite of 4-chloroaniline | Humans |

| 4-Chloroacetanilide | Metabolite of 4-chloroaniline | Humans |

| 4-Chloro-2-hydroxyacetanilide | Further metabolism of 4-chloroacetanilide | Humans |

| 4-Chloro-oxanilic acid | Metabolite of 4-chloroaniline | Humans |

Table 1. Major Metabolites of this compound

Comparative Toxicological Analysis with Related Nitroaromatic Compounds

The toxicological profile of this compound can be inferred by comparing it with structurally related nitroaromatic compounds. The toxicity of this class of chemicals is significantly influenced by the nature and position of substituent groups on the benzene ring, in addition to the nitro group itself. Key structural features relevant for comparison include the nitro group, the ether linkage, and the chloro- and nitro-substituents on the benzene ring.

A primary mechanism of toxicity for many nitroaromatic compounds is the reduction of the nitro group to form reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These intermediates can induce oxidative stress and lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. www.gov.uk

To provide a comparative context for the potential toxicity of this compound, the acute toxicity data for several related nitroaromatic compounds are presented below.

Table 1: Acute Oral Toxicity of Selected Nitroaromatic Compounds in Rats

| Compound | CAS Number | LD50 (mg/kg) | Species |

|---|---|---|---|

| Nitrobenzene (B124822) | 98-95-3 | 600 cdc.gov, 588 carlroth.comcarlroth.com | Rat (female) |

| 2-Nitroanisole (B33030) | 91-23-6 | 740 favv-afsca.be | Rat |

| p-Nitroanisole | 100-17-4 | Not specified | |

| 1-Chloro-2-nitrobenzene (B146284) | 88-73-3 | 144-560 oecd.org | Rat (male/female) |

| 1-Chloro-4-nitrobenzene (B41953) | 100-00-5 | 420 sigmaaldrich.com | Rat |

| 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Not specified |

This table is interactive. Click on the headers to sort the data.

The data indicates that the toxicity of nitroaromatic compounds can vary significantly with different substitutions. For instance, the presence of a chlorine atom, as seen in chloronitrobenzenes, influences the compound's toxic potential. Studies on 2-chloronitrobenzene and 4-chloronitrobenzene have shown that these compounds can cause methemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia. nih.gov Furthermore, specific organ toxicity has been observed, including renal effects and testicular atrophy in male rats exposed to 4-chloronitrobenzene, and hyperplasia of the respiratory epithelium in rats exposed to 2-chloronitrobenzene. nih.gov

Long-term studies on related compounds, such as p-nitroanisole, have provided evidence of carcinogenicity in mice, with increased incidences of hepatocellular carcinomas and hepatoblastomas observed after two years of dietary administration. mhlw.go.jp This suggests that chronic exposure to certain nitroaromatic ethers may pose a carcinogenic risk.

The metabolism of nitroaromatic compounds is a key determinant of their toxicity. For example, the metabolism of 2-nitroanisole primarily involves O-demethylation to form 2-nitrophenol, which is then conjugated for excretion. favv-afsca.be The metabolic fate of this compound is likely to involve similar pathways, including modifications of the chloroethoxy group and reduction of the nitro group, which could lead to the formation of toxic metabolites.

Environmental Fate, Transport, and Impact of 1 2 Chloroethoxy 4 Nitrobenzene

Environmental Release and Distribution Pathways

The release of 1-(2-Chloroethoxy)-4-nitrobenzene into the environment could potentially occur during its production, use as a chemical intermediate, and disposal. ca.gov Like its analogs, it is expected to partition between different environmental compartments based on its physicochemical properties.

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, nitroaromatic compounds are subject to degradation, primarily through reactions with hydroxyl radicals. cdc.gov For instance, the atmospheric hydroxylation rate for the related compound 1-chloro-2-nitrobenzene (B146284) has been reported, suggesting that this is a potential degradation pathway. epa.gov While specific data for this compound is unavailable, it is anticipated to undergo similar atmospheric reactions. Direct photolysis may also contribute to its degradation in the atmosphere, a process observed in other nitroaromatic compounds. cdc.gov

Table 1: Atmospheric Fate Data for a Structurally Related Compound

| Parameter | Value | Compound |

| Atmospheric Hydroxylation Rate | 7.41e-13 cm³/molecule·sec | 1-Chloro-2-nitrobenzene epa.gov |

Note: Data for this compound is not available. The data presented is for a structurally similar compound and serves as an estimate.

Aquatic Behavior and Leaching Potential into Groundwater

In aquatic systems, the behavior of this compound is expected to be influenced by its water solubility and potential for sorption to sediment and suspended particles. Nitrobenzene (B124822), a parent compound, is known to be subject to photolysis and biodegradation in water. cdc.gov Hydrolysis is generally not considered a significant fate process for nitroaromatic compounds unless other functional groups susceptible to this reaction are present. cdc.gov

The potential for this compound to leach into groundwater is a significant concern. The mobility of related compounds like nitrobenzene in soil is considered moderate to high, which suggests a potential for groundwater contamination. cdc.gov The addition of organic matter, such as biochar, to soil can influence the sorption and leaching of similar herbicides, indicating that soil composition plays a crucial role in their transport. nih.gov

Soil Interactions and Sorption Characteristics